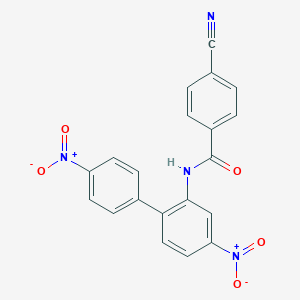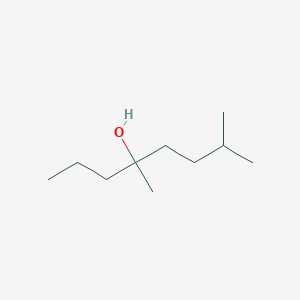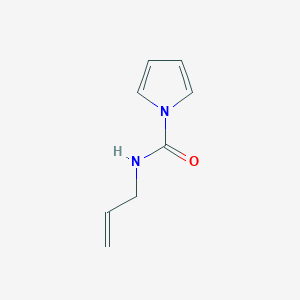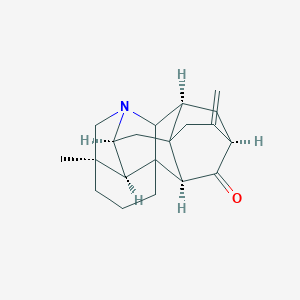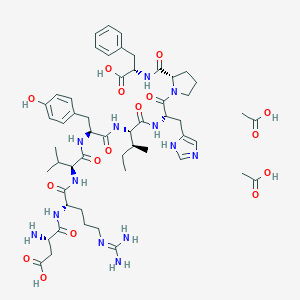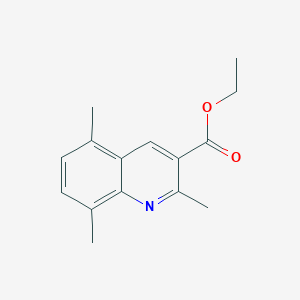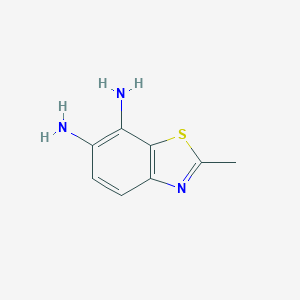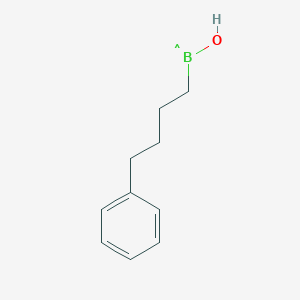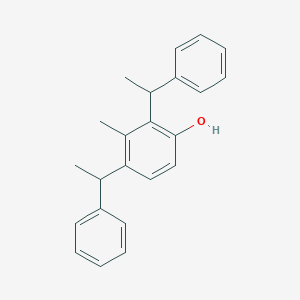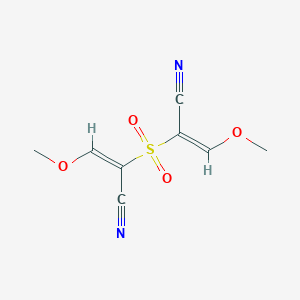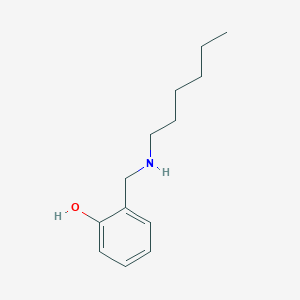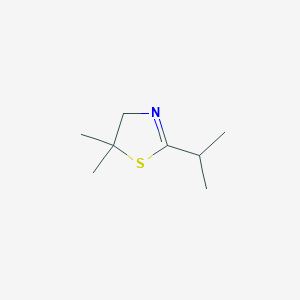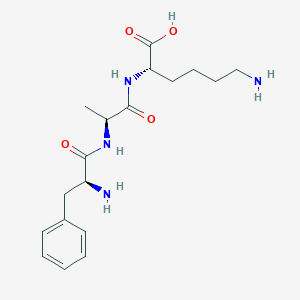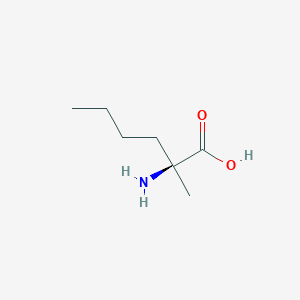
2-methyl-L-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-L-norleucine is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. It is also known as norvaline, which is a structural isomer of valine, with the only difference being the position of the methyl group. This amino acid has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 2-methyl-L-norleucine is not well understood, but it is believed to be related to its structural similarity to valine. It has been suggested that 2-methyl-L-norleucine may compete with valine for binding sites on enzymes and proteins, leading to altered enzyme activity and protein function.
Biochemische Und Physiologische Effekte
2-methyl-L-norleucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to enhance the activity of the immune system by increasing the production of cytokines and stimulating the proliferation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-L-norleucine in lab experiments include its ability to act as a substrate for various enzymes and its unique structural properties. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
For research on 2-methyl-L-norleucine include exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to develop new synthetic methods for its production. Finally, the use of 2-methyl-L-norleucine in the synthesis of novel peptides and proteins with unique properties should be further explored.
Synthesemethoden
2-methyl-L-norleucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylbutyraldehyde with ammonia and hydrogen cyanide, followed by hydrolysis and decarboxylation. Enzymatic synthesis, on the other hand, involves the use of enzymes such as norvaline synthase, which catalyzes the conversion of L-leucine to norvaline.
Wissenschaftliche Forschungsanwendungen
2-methyl-L-norleucine has been widely used in scientific research as a tool to study protein synthesis and degradation. It is also used as a substrate for various enzymes, including aminoacyl-tRNA synthetases, which are responsible for the attachment of amino acids to tRNA molecules during protein synthesis. Additionally, 2-methyl-L-norleucine has been used as a building block for the synthesis of peptides and proteins with unique properties.
Eigenschaften
CAS-Nummer |
105815-96-1 |
|---|---|
Produktname |
2-methyl-L-norleucine |
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@@](C)(C(=O)O)N |
SMILES |
CCCCC(C)(C(=O)O)N |
Kanonische SMILES |
CCCCC(C)(C(=O)O)N |
Synonyme |
L-Norleucine, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



